molecular formula C25H22N4O3 B2393366 methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate CAS No. 638992-77-5

methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate

Cat. No.: B2393366
CAS No.: 638992-77-5
M. Wt: 426.476
InChI Key: LAOAFTFWWQOQQJ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with various functional groups that can undergo C–C and C–N coupling reactions and reductions easily .


Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, they can be used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical and Chemical Properties Analysis

Indole derivatives can have different physical and chemical properties. For example, 1-methyl-3-acetylindole is a solid with a pale yellow to orange color. It is stable at room temperature and soluble in organic solvents such as dimethyl sulfoxide (DMSO) and alcohols .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives have shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase and inhibit polymerization of tubulin .

Future Directions

The future directions in the study of indole derivatives include the investigation of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .

Properties

IUPAC Name

methyl 2-[3-[(E)-2-cyano-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-enyl]indol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-24(30)16-29-15-19(21-7-3-5-9-23(21)29)12-18(13-26)25(31)27-11-10-17-14-28-22-8-4-2-6-20(17)22/h2-9,12,14-15,28H,10-11,16H2,1H3,(H,27,31)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOAFTFWWQOQQJ-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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